molecular formula C23H26N2O3 B11417922 1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-(2-methoxyphenyl)piperazine

1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B11417922
M. Wt: 378.5 g/mol
InChI Key: JOYRHOLBDBPHQB-UHFFFAOYSA-N
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Description

1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a benzofuran core, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes or ketones under acidic or basic conditions.

    Acetylation: The benzofuran derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Piperazine Derivatization: The acetylated benzofuran is reacted with 4-(2-methoxyphenyl)piperazine under nucleophilic substitution conditions, often using a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions: 1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of the acetyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-phenylpiperazine
  • 1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-(4-methoxyphenyl)piperazine

Comparison:

  • Uniqueness: The presence of the 2-methoxyphenyl group in 1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-(2-methoxyphenyl)piperazine may confer unique biological activities and interactions compared to its analogs.
  • Activity Profile: Differences in substituents can lead to variations in pharmacokinetics and pharmacodynamics, influencing the compound’s efficacy and safety profile.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C23H26N2O3/c1-16-12-17(2)23-18(15-28-21(23)13-16)14-22(26)25-10-8-24(9-11-25)19-6-4-5-7-20(19)27-3/h4-7,12-13,15H,8-11,14H2,1-3H3

InChI Key

JOYRHOLBDBPHQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCN(CC3)C4=CC=CC=C4OC)C

Origin of Product

United States

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